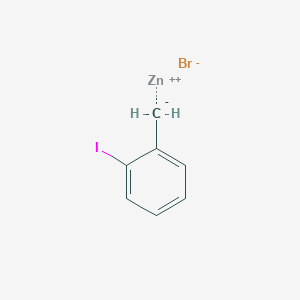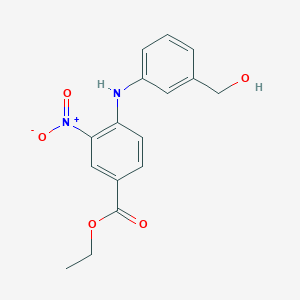
(2z)-3-(dimethylamino)-2-fluoroacrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2z)-3-(dimethylamino)-2-fluoroacrylaldehyde is an organic compound that features a dimethylamino group, a fluorine atom, and an acrylaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2z)-3-(dimethylamino)-2-fluoroacrylaldehyde can be achieved through several methods. One common approach involves the reaction of dimethylamine with a fluorinated acrylaldehyde precursor under controlled conditions. The reaction typically requires a suitable solvent, such as toluene, and may be catalyzed by a base or an acid, depending on the specific reaction pathway .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation and purification to isolate the desired product from by-products and impurities .
Análisis De Reacciones Químicas
Types of Reactions
(2z)-3-(dimethylamino)-2-fluoroacrylaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
(2z)-3-(dimethylamino)-2-fluoroacrylaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: Used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of (2z)-3-(dimethylamino)-2-fluoroacrylaldehyde involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect the compound’s behavior in chemical reactions and its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Dimethylamino)-1-propylamine
- 3-(Dimethylamino)-1-arylpropenones
- Methylaminoquinolines
- Dimethylaminopropylamine
Uniqueness
(2z)-3-(dimethylamino)-2-fluoroacrylaldehyde is unique due to the presence of both a dimethylamino group and a fluorine atom, which confer distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable for specific applications that similar compounds may not be suitable for .
Propiedades
Fórmula molecular |
C5H8FNO |
|---|---|
Peso molecular |
117.12 g/mol |
Nombre IUPAC |
3-(dimethylamino)-2-fluoroprop-2-enal |
InChI |
InChI=1S/C5H8FNO/c1-7(2)3-5(6)4-8/h3-4H,1-2H3 |
Clave InChI |
QMQZXWWFXNWPMP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=C(C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}-2-chloroethan-1-one](/img/structure/B8408382.png)

![Ethyl 7-iodo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B8408395.png)




![[2-(2-Methoxyethoxy)ethyl]malonic acid](/img/structure/B8408437.png)



